molecular formula C18H20Cl2O2 B14251113 1,1-Bis(4-chlorophenyl)hexane-1,6-diol CAS No. 500198-97-0

1,1-Bis(4-chlorophenyl)hexane-1,6-diol

Cat. No.: B14251113
CAS No.: 500198-97-0
M. Wt: 339.3 g/mol
InChI Key: AMJYUTFRHVHCHA-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)hexane-1,6-diol is an organic compound with the molecular formula C18H20Cl2O2 It is characterized by the presence of two 4-chlorophenyl groups attached to a hexane-1,6-diol backbone

Preparation Methods

The synthesis of 1,1-Bis(4-chlorophenyl)hexane-1,6-diol typically involves the reaction of 4-chlorobenzaldehyde with hexane-1,6-diol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1-Bis(4-chlorophenyl)hexane-1,6-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)hexane-1,6-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)hexane-1,6-diol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

1,1-Bis(4-chlorophenyl)hexane-1,6-diol can be compared with similar compounds such as:

    1,1-Bis(4-hydroxyphenyl)cyclohexane: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

    1,1-Bis(4-methylphenyl)hexane-1,6-diol: The presence of methyl groups instead of chlorine atoms results in different reactivity and applications. The uniqueness of this compound lies in its specific combination of chlorophenyl groups and hexane-1,6-diol backbone, which imparts unique chemical and physical properties.

Properties

CAS No.

500198-97-0

Molecular Formula

C18H20Cl2O2

Molecular Weight

339.3 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)hexane-1,6-diol

InChI

InChI=1S/C18H20Cl2O2/c19-16-8-4-14(5-9-16)18(22,12-2-1-3-13-21)15-6-10-17(20)11-7-15/h4-11,21-22H,1-3,12-13H2

InChI Key

AMJYUTFRHVHCHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCCCCO)(C2=CC=C(C=C2)Cl)O)Cl

Origin of Product

United States

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